Aminoindanol can be classified as an amino alcohol, specifically a secondary amine with a hydroxyl group. Its structural formula can be represented as C₉H₁₃NO, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound is primarily sourced from indanone derivatives through various synthetic pathways, which allow for the introduction of the amino and hydroxyl functional groups.
The synthesis of aminoindanol has been extensively studied, with various methodologies developed over the years. The following are notable approaches:
Aminoindanol features a unique bicyclic structure that contributes to its chemical properties and reactivity.
Aminoindanol participates in various chemical reactions due to its functional groups:
Technical details reveal that these reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
The mechanism by which aminoindanol exerts its effects is largely dependent on its application:
Data regarding its pharmacological effects are still under investigation, but preliminary studies suggest potential applications in treating various conditions due to its chiral properties.
Relevant data indicate that the compound's stability can be influenced by environmental factors such as pH and temperature.
Aminoindanol is widely used in scientific research due to its chiral nature:
The development of cis-1-aminoindan-2-ol (aminoindanol) as a chiral auxiliary and ligand represents a significant advancement in stereoselective synthesis. Initial synthetic approaches produced racemic mixtures through multi-step sequences. Lutz and Wayland's 1951 synthesis began with trans-2-bromoindan-1-ol, proceeding through ammonolysis and oxazoline formation to yield racemic cis-aminoindanol [1]. Alternative routes emerged over decades, including Heathcock's iodine isocyanate addition to indene (yielding trans-1-(ethoxycarbonylamino)-2-iodoindan followed by pyrolysis) [1] and Laksman's method starting from cis-indandiol via azido intermediates [1]. A critical breakthrough came with Merck Research Laboratories' application-driven development of enantioselective routes. Their 1990 discovery identified (1S,2R)-aminoindanol as a key ligand for HIV-1 protease inhibitors [1], necessitating efficient asymmetric synthesis. The Jacobsen–Larrow procedure exemplifies modern enantioselective manufacturing: catalytic asymmetric epoxidation of indene using a chiral salen–manganese complex (generating (1S,2R)-indene oxide with 84–86% enantiomeric excess), followed by regioselective azidolysis and reduction [4]. Resolution techniques, including diastereomeric salt formation with N-Boc-phenylalanine [1] or L-tartaric acid [4], further enabled access to enantiopure material. Baker’s yeast reduction of 1-(methoxycarbonyl)-indan-2-one provided an alternative biocatalytic route to (1S,2R)-hydroxy ester (99.5% enantiomeric excess) [1]. The commercial availability of both enantiomers today underscores its establishment as a privileged scaffold.
Table 1: Key Synthetic Routes to Enantiopure Aminoindanol
Synthetic Method | Key Steps | Enantiomeric Excess | Reference |
---|---|---|---|
Merck Resolution (1990s) | Racemic synthesis → Diastereomeric salt formation with N-Boc-Phe | >99% | [1] |
Jacobsen–Larrow Epoxidation (1999) | Mn(III)-salen catalyzed epoxidation → Azidolysis → Reduction | 84-86% → 100% after resolution | [4] |
Baker’s Yeast Reduction (Didier) | Enzymatic reduction of 1-(methoxycarbonyl)-indan-2-one → Hydrolysis | 99.5% | [1] |
Ghosh Oxime Reduction (1990s) | Borane reduction of α-hydroxy oxime-ether 30 | 88:12 cis:trans ratio | [1] |
Aminoindanol's defining structural feature is the fused bicyclic indane system locking the amino and hydroxy groups in a cis-1,2-relationship on a rigid concave framework. This enforced proximity creates a well-defined chiral environment crucial for high stereocontrol. Unlike flexible acyclic counterparts (e.g., phenylglycinol), aminoindanol's methylene bridge between the aromatic ring and the chiral center bearing the hydroxy group eliminates rotational freedom around the C1-Cα bond [1] [2]. This rigidity profoundly impacts its efficacy in asymmetric synthesis:
Aminoindanol's unique properties have revolutionized strategies for constructing chiral molecules, impacting both synthetic methodology and drug discovery.
The scaffold serves as the core for diverse catalyst classes:
Aminoindanol's most celebrated medicinal chemistry achievement is its role in the HIV protease inhibitor Indinavir (Crixivan®). Discovered at Merck, (1S,2R)-aminoindanol served as the central scaffold for the P2' ligand [1] [3]. Its incorporation was pivotal:
Table 2: Applications of Aminoindanol-Derived Catalysts and Auxiliaries
Application Category | Example (Structure) | Reaction Catalyzed/Enabled | Key Performance | Significance |
---|---|---|---|---|
Reduction Catalysts | Oxazaborolidines 3–10 | Enantioselective reduction of ketones/imines | High enantiomeric excess (often >90%) | Alternative to enzymatic reduction |
Lewis Acid Catalysts | Bis(oxazoline) 17, 18 | Enantioselective Diels-Alder, Hetero-Diels-Alder | High endo/exo and enantiomeric excess | Synthesis of chiral cycloadducts |
Organocatalysts (Bifunctional) | Thiourea 4 | Friedel-Crafts alkylation (Indole + Nitroalkene) | Up to 88% yield, 89% enantiomeric excess | First organocatalytic enantioselective F–C alkylation |
Quinolinium thioamide 6 | Friedel-Crafts alkylation (Indole + Nitroalkene) | Up to 96% yield, 98% enantiomeric excess | Broader substrate scope, higher efficiency | |
Chiral Auxiliaries | Sulfonamides 11, 15 | Titanium-enolate mediated syn/anti aldol reactions | Diastereomeric ratio >99:1 | Stereodivergent synthesis of β-hydroxy carbonyls |
Medicinal Chemistry | Indinavir (Crixivan®) core | HIV-1 Protease Inhibition | Key component of approved antiretroviral | Validated scaffold for protease inhibitor design |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8